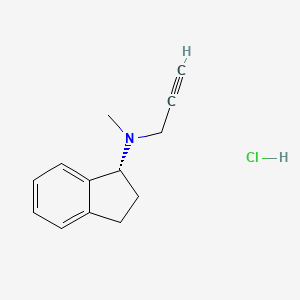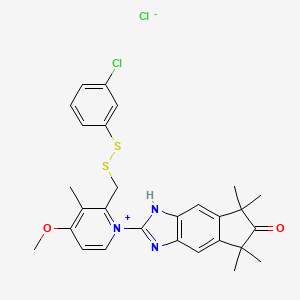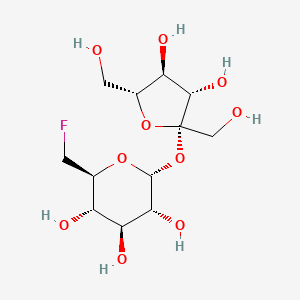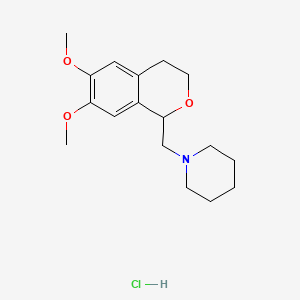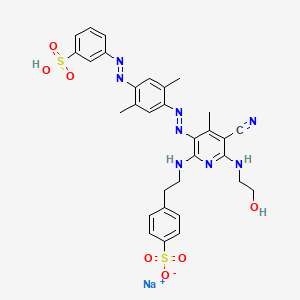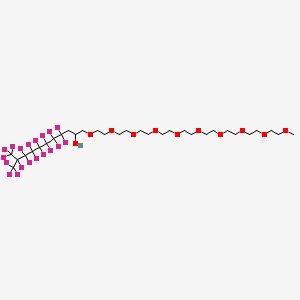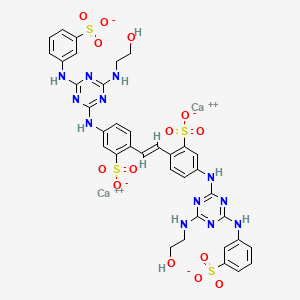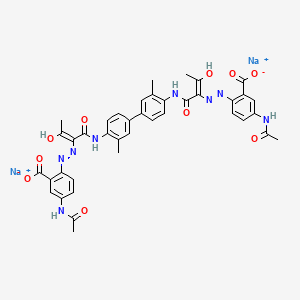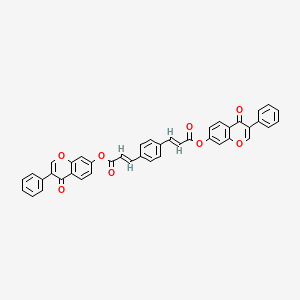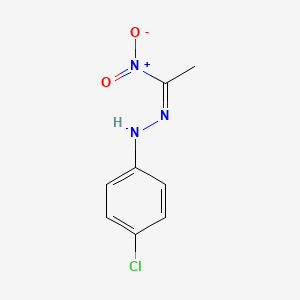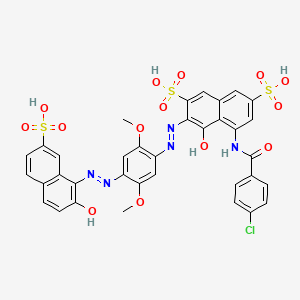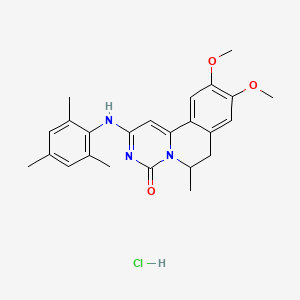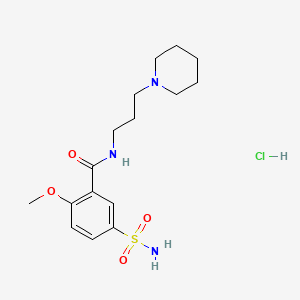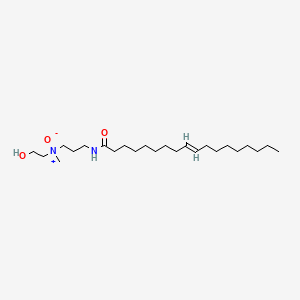
9-Octadecenamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octadecenamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- is a complex organic compound with a molecular formula of C20H41NO3. This compound is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- typically involves the reaction of 9-octadecenamide with 3-(2-hydroxyethyl)methylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and isolation to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
9-Octadecenamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce simpler amides or alcohols.
Applications De Recherche Scientifique
9-Octadecenamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of various industrial products, including lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 9-Octadecenamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Octadecenamide: A simpler amide with similar structural features but lacking the hydroxyethyl and methyloxidoamino groups.
N-(2-Hydroxyethyl)-9-octadecenamide: Similar in structure but with different functional groups.
Oleamide: Another amide with a similar hydrocarbon chain but different functional groups.
Uniqueness
What sets 9-Octadecenamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a compound of significant interest in various fields of research.
Propriétés
Numéro CAS |
72987-26-9 |
|---|---|
Formule moléculaire |
C24H48N2O3 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-N-methyl-3-[[(E)-octadec-9-enoyl]amino]propan-1-amine oxide |
InChI |
InChI=1S/C24H48N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(28)25-20-18-21-26(2,29)22-23-27/h10-11,27H,3-9,12-23H2,1-2H3,(H,25,28)/b11-10+/t26-/m1/s1 |
Clé InChI |
YMYHRHASDUIEBR-QJASNXPTSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCC[N@+](C)(CCO)[O-] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(CCO)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


